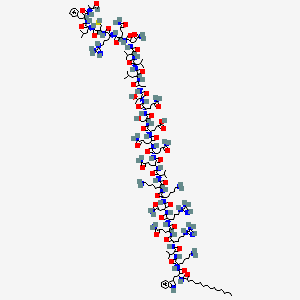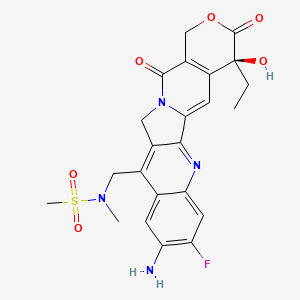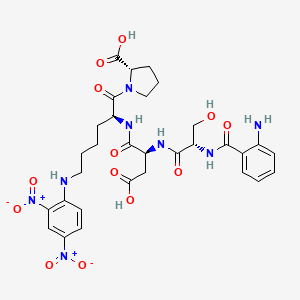
Tubulin polymerization-IN-43
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-43 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton, playing a key role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis, particularly in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-43 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary, but generally involve:
Formation of Intermediates: Initial steps often include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: The final step usually involves coupling these intermediates using reagents like palladium catalysts under controlled conditions to form the desired compound
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Tubulin polymerization-IN-43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted analogs of this compound .
Applications De Recherche Scientifique
Tubulin polymerization-IN-43 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells
Drug Development: The compound serves as a lead molecule for developing new tubulin inhibitors with improved efficacy and reduced toxicity.
Nanoparticle Drug Delivery: This compound is explored for its potential in nanoparticle-based drug delivery systems to enhance the targeted delivery of anticancer drugs.
Mécanisme D'action
Tubulin polymerization-IN-43 exerts its effects by binding to the colchicine binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound’s mechanism of action involves interfering with the dynamic instability of microtubules, which is essential for their function in cell division and intracellular transport .
Comparaison Avec Des Composés Similaires
Similar Compounds: Several compounds are similar to Tubulin polymerization-IN-43 in their ability to inhibit tubulin polymerization, including:
Colchicine: A well-known tubulin inhibitor that binds to the same site as this compound.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also disrupts microtubule dynamics.
Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules rather than inhibiting their polymerization.
Uniqueness: this compound is unique in its specific binding to the colchicine site on tubulin, which allows it to effectively disrupt microtubule dynamics and induce apoptosis in cancer cells. Its distinct mechanism of action and potential for use in nanoparticle drug delivery systems make it a valuable compound in cancer research and drug development .
Propriétés
Formule moléculaire |
C17H13F4N3O |
|---|---|
Poids moléculaire |
351.30 g/mol |
Nom IUPAC |
6-fluoro-N-(4-methoxyphenyl)-N-methyl-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H13F4N3O/c1-24(11-4-6-12(25-2)7-5-11)15-13-9-10(18)3-8-14(13)22-16(23-15)17(19,20)21/h3-9H,1-2H3 |
Clé InChI |
YTTBMLZFUZWEBE-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=C(C=C3)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


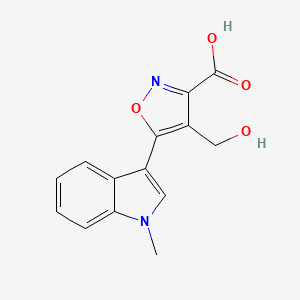
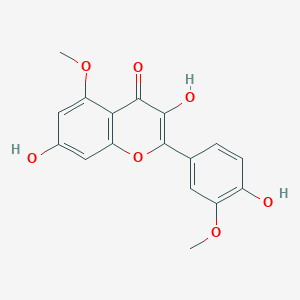
![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)

![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)
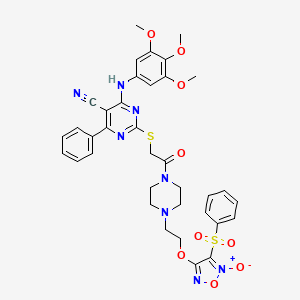
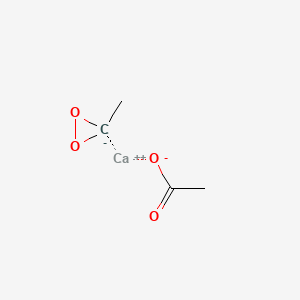

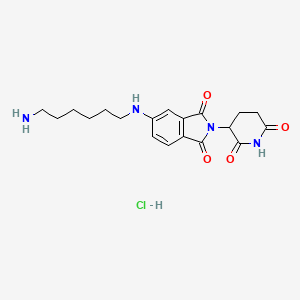
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
